molecular formula C21H24N6O2 B2707920 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one CAS No. 1351630-85-7

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one

Cat. No.: B2707920
CAS No.: 1351630-85-7
M. Wt: 392.463
InChI Key: FIKDSGNESGZUPL-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 1H-imidazol-1-yl group at position 6, linked via a piperazine ring to a propan-1-one moiety bearing a meta-tolyloxy (3-methylphenoxy) substituent.

Properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-16-4-3-5-18(14-16)29-17(2)21(28)26-12-10-25(11-13-26)19-6-7-20(24-23-19)27-9-8-22-15-27/h3-9,14-15,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKDSGNESGZUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for dopamine receptors. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5OC_{20}H_{25}N_5O with a molecular weight of approximately 365.45 g/mol. The structure features a complex arrangement that includes a piperazine moiety, an imidazole ring, and a pyridazine derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H25N5O
Molecular Weight365.45 g/mol
SMILES RepresentationCC(C(=O)N1CCN(C1)C2=C(N=N2)C=CC=C2)C3=CC=CC=C3
IUPAC NameThis compound

Dopamine Receptor Agonism

Recent studies have highlighted the compound's role as a D3 dopamine receptor (D3R) agonist. In a high-throughput screening assay, it exhibited an effective concentration (EC50) of approximately 710 nM , indicating moderate potency compared to other known D3R agonists. Notably, it showed no significant activity on the D2 dopamine receptor (D2R), suggesting a favorable selectivity profile that may reduce the risk of side effects commonly associated with D2R activation, such as impulse control disorders .

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated in animal models of neurodegeneration. It demonstrated protective effects against MPTP-induced neurodegeneration in mice and 6-OHDA-induced lesions in rats. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases like Parkinson's disease by selectively targeting D3R pathways .

Structure-Activity Relationships (SAR)

A comprehensive SAR study was conducted to optimize the biological activity of the compound. Modifications were made to various parts of the molecule, including:

  • Piperazine Core : Alterations in substituents on the piperazine ring significantly influenced receptor affinity and selectivity.
  • Aryl Ether Modifications : Variations in the aryl ether groups were tested to enhance D3R agonism while minimizing D2R interactions.

Table 2: SAR Findings

Compound IDD3R Agonist Activity (EC50, nM)D2R Activity (EC50, nM)D2R Antagonist Activity (IC50, nM)
Compound 1710>100,00015,700
Compound 2278Inactive9,000
Compound 398>100,0006,800

These results highlight that specific modifications can lead to significant improvements in selectivity and efficacy.

Case Studies

In clinical settings, compounds similar to this one have been explored for their therapeutic potential in treating various neurological disorders. For instance:

  • Parkinson's Disease : The selective activation of D3R has been linked to reduced motor symptoms and improved cognitive function in preclinical models.
  • Schizophrenia : Agonists targeting D3R are being investigated for their ability to mitigate negative symptoms associated with schizophrenia.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyridazine + piperazine + imidazole 2-(m-tolyloxy)propan-1-one ~386.4 (estimated) Not explicitly reported; inferred kinase/receptor modulation
BG16105 Pyridazine + piperazine + imidazole 2-(1H-indol-1-yl)ethan-1-one 387.44 Research chemical; potential serotonin receptor interaction
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one Pyrimidine + piperazine + imidazole 3-phenylpropan-1-one ~393.4 (estimated) Unspecified; pyrimidine may enhance DNA/RNA targeting
Leniolisib (WHO Drug Info) Piperazine + imidazole + dioxolane Dichlorophenyl + cortisol synthesis inhibitor 532.3 (Cortisol inhibitor) Cortisol synthesis inhibition (therapeutic for Cushing’s syndrome)
3-(1H-imidazol-1-yl)-1-phenylpropan-1-one Simple propanone Phenyl + imidazole ~214.2 Structural simplicity; possible antifungal/antimicrobial activity

Functional Implications of Structural Differences

  • Pyridazine vs. Pyrimidine Cores : Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (nitrogens at positions 1 and 3). This may influence solubility, hydrogen bonding, and target selectivity. Pyridazine derivatives are less common in drugs but are explored in kinase inhibitors .
  • The dichlorophenyl-dioxolane system in leniolisib confers cortisol synthesis inhibition, highlighting how bulkier substituents can shift therapeutic applications.
  • Piperazine Linkage : The piperazine ring in all analogs facilitates conformational flexibility, aiding in target binding. Its presence in cortisol inhibitors (e.g., leniolisib) and research chemicals (BG16105) underscores its versatility .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~386.4 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability, whereas leniolisib (532.3 g/mol) may face absorption challenges .
  • Solubility : The m-tolyloxy group’s lipophilicity (clogP ~3.5 estimated) contrasts with BG16105’s indole (clogP ~2.8), implying differences in metabolic stability and tissue distribution .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)propan-1-one?

Synthesis optimization requires precise control of reaction conditions. A common strategy involves condensation of precursors (e.g., pyridazine and imidazole derivatives) under anhydrous conditions, with solvents like DMF or THF. Coupling reagents such as HOBt/TBTU are critical for amide bond formation, as seen in analogous piperazine-containing compounds . Temperature (typically 0–60°C) and reaction time (12–48 hours) must be optimized to balance yield (target >70%) and purity (>95%). Characterization via 1H^1H-NMR and LC-MS is essential to confirm structural integrity .

Q. How should researchers approach the structural characterization of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^1H-NMR resolves imidazole protons (δ 7.5–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~450–500 g/mol).
  • Elemental Analysis : Validates C, H, N composition to ±0.3% deviation .
  • FT-IR : Identifies carbonyl stretches (C=O, ~1670–1730 cm1^{-1}) and aromatic C-H bonds (~3000–3100 cm1^{-1}) .

Q. What solvent systems are suitable for solubility testing in biological assays?

The compound’s solubility profile is influenced by its aromatic and heterocyclic moieties. Preliminary data from structurally similar compounds suggest:

SolventSolubility (mg/mL)
DMSO>50
Ethanol10–20
Water<1
Organic solvents like DMSO are preferred for stock solutions, while aqueous buffers (e.g., PBS with 0.1% Tween-80) may require sonication for dispersion .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

SAR studies should focus on:

  • Core Modifications : Replace the m-tolyloxy group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) substituents to assess binding affinity changes.
  • Piperazine Substitution : Introduce fluorinated or methylated piperazine derivatives to evaluate steric/electronic effects on target engagement .
  • Imidazole Bioisosteres : Test pyrazole or triazole analogs to determine if hydrogen-bonding interactions are critical .
    Dose-response assays (e.g., IC50_{50} determination) and molecular docking (using software like AutoDock) can validate hypothesized interactions .

Q. What methodologies are recommended for resolving contradictions in biological activity data?

Contradictions in activity (e.g., conflicting IC50_{50} values across studies) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Reassessment : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm >95% purity.
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
  • Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

Q. How can computational models predict this compound’s pharmacokinetic properties?

In-silico tools like SwissADME or Molinspiration calculate:

  • Lipinski’s Rule Compliance : Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10).
  • Topological Polar Surface Area (TPSA) : Values >75 Å2^2 suggest poor blood-brain barrier penetration.
  • CYP450 Metabolism : Predict interactions with CYP3A4/2D6 using QSAR models .
    Experimental validation via hepatic microsome assays is critical for confirmation .

Q. What experimental designs are optimal for evaluating synergistic effects with other pharmacophores?

Use factorial design (e.g., 2k^k designs) to test combinations with:

  • Synergistic Partners : Co-administer with known kinase inhibitors or GPCR modulators.
  • Dose Ranges : Vary concentrations (0.1–100 µM) to identify additive vs. antagonistic effects.
    Statistical analysis (ANOVA, p < 0.05) and isobolograms quantify synergy .

Q. How can crystallography aid in understanding this compound’s binding mode?

X-ray crystallography (e.g., CCP4 suite) resolves 3D interactions with targets like kinases or receptors. Key steps:

Co-crystallization : Soak protein crystals with 1–5 mM compound.

Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures.

Refinement : Software like PHENIX models ligand-protein interactions (e.g., π-π stacking with imidazole) .

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